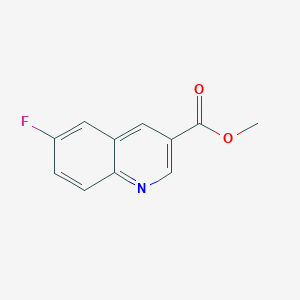

Methyl 6-fluoroquinoline-3-carboxylate

Description

Methyl 6-fluoroquinoline-3-carboxylate (CAS: 1573997-71-3) is a fluorinated quinoline derivative with a methyl ester functional group at the 3-position. Its molecular formula is C₁₁H₈FNO₂, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing fluorine atom and the ester moiety, which enhance reactivity in cross-coupling reactions and heterocyclic modifications .

Propriétés

Formule moléculaire |

C11H8FNO2 |

|---|---|

Poids moléculaire |

205.18 g/mol |

Nom IUPAC |

methyl 6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |

Clé InChI |

RCEMALLZHCNGOH-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CN=C2C=CC(=CC2=C1)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 6-fluoro-3-quinoléine carboxylate de méthyle implique généralement la fluoration de dérivés de la quinoléine. Une méthode courante est la réaction de la 6-fluoroquinoléine avec le chloroformiate de méthyle en présence d’une base telle que la triéthylamine. La réaction est réalisée sous reflux, et le produit est purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle du 6-fluoro-3-quinoléine carboxylate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et de systèmes à écoulement continu pour garantir une production efficace. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-fluoro-3-quinoléine carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de l’acide quinoléine-3-carboxylique.

Réduction : Les réactions de réduction peuvent convertir le groupe carboxylate en alcool ou en aldéhyde.

Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés de l’acide quinoléine-3-carboxylique.

Réduction : Quinoléine-3-méthanol ou quinoléine-3-aldéhyde.

Substitution : Divers dérivés de la quinoléine substitués.

4. Applications de la recherche scientifique

Le 6-fluoro-3-quinoléine carboxylate de méthyle a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.

Biologie : Étudié pour ses propriétés antibactériennes et antifongiques potentielles.

Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier en tant qu’agents antimicrobiens.

Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-fluoroquinoline-3-carboxylate serves as a lead compound in drug development, particularly for antibiotics and anticancer agents. Its structural characteristics, including the fluorine atom at the 6-position and the carboxylate group at the 3-position, enhance its biological activity. Research indicates that this compound may inhibit specific enzymes involved in bacterial DNA replication, akin to other fluoroquinolone derivatives.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to the increased lipophilicity conferred by the fluorine substituent, which may enhance its binding affinity to biological targets.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, facilitating the development of various derivatives through reactions such as substitution, oxidation, and reduction.

Synthetic Methods

Common synthetic methods for this compound include:

- Substitution Reactions : Using sodium methoxide as a reagent.

- Oxidation Reactions : Utilizing potassium permanganate.

- Reduction Reactions : Employing lithium aluminum hydride.

Optimized synthetic approaches, such as microwave-assisted synthesis or solvent-free conditions, have been explored to improve yields and reduce environmental impact.

Biological Studies

Recent research has focused on the biological activities of this compound beyond antimicrobial effects. Investigations into its anticancer properties have revealed promising results.

Anticancer Activity

A study highlighted that novel quinolone derivatives, including this compound, exhibit significant anticancer activity against ovarian cancer cell lines (SKOV-3). The compound's ability to act as a small molecule enhancer of RNA-binding proteins suggests potential therapeutic pathways for cancer treatment .

Table 2: Anticancer Activity Against SKOV-3 Cell Line

| Compound | GI50 (µM) |

|---|---|

| This compound | TBD |

| Enoxacin | 114 |

Mécanisme D'action

Le mécanisme d’action du 6-fluoro-3-quinoléine carboxylate de méthyle implique son interaction avec la gyrase de l’ADN bactérien, une enzyme essentielle à la réplication de l’ADN. Le composé inhibe l’activité de la gyrase de l’ADN, ce qui entraîne la perturbation de la réplication de l’ADN bactérien et, finalement, la mort des cellules bactériennes. Ce mécanisme est similaire à celui des autres fluoroquinolones, qui sont connues pour leur puissante activité antibactérienne .

Composés similaires :

Norfloxacine : Un antibiotique fluoroquinolone ayant un mécanisme d’action similaire.

Ciprofloxacine : Une autre fluoroquinolone ayant une activité antibactérienne à large spectre.

Ofloxacine : Connue pour son efficacité contre un large éventail d’infections bactériennes.

Unicité : Le 6-fluoro-3-quinoléine carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe ester méthylique améliore sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Ester Group Variants: Methyl vs. Ethyl

- Ethyl 6-fluoroquinoline-3-carboxylate (CAS: 71083-14-2, C₁₂H₁₀FNO₂) differs only in its ester group (ethyl instead of methyl). The ethyl substitution increases molecular weight (219.21 g/mol vs. 205.19 g/mol for the methyl variant) and may slightly alter solubility in organic solvents.

- Storage Conditions: Both require dry, room-temperature storage to prevent ester hydrolysis, though the ethyl variant is noted to be temporarily out of stock in some regions .

Halogen-Substituted Analogs

- Ethyl 6-chloroquinoline-3-carboxylate (CAS: 1017414-83-3, C₁₂H₁₀ClNO₂) replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and may reduce reaction rates in nucleophilic substitutions compared to the fluoro analog. This compound is prioritized in agrochemical synthesis for its stability .

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1384265-62-6, C₁₃H₉ClF₃NO₂) incorporates multiple substituents, including a trifluoromethyl group. This enhances electrophilicity and resistance to metabolic degradation, making it suitable for antimalarial drug development .

Positional and Functional Group Modifications

- Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS: 58038-66-7) introduces an 8-methyl and 4-methylamino group. These modifications enhance binding affinity to bacterial DNA gyrase, positioning it as a candidate for fluoroquinolone antibiotics .

- Methyl 6-fluoroisoquinoline-8-carboxylate (MDL: MFCD29763002) is an isoquinoline isomer. The shifted nitrogen atom alters electronic distribution, reducing planar rigidity compared to quinoline derivatives. This impacts intercalation properties in DNA-targeting therapies .

Bromo and Methoxy Derivatives

- Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: N/A, C₁₁H₇BrFNO₂) and Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate (CAS: 379699-99-7) feature bromine at the 6-position. Bromine’s polarizability facilitates Suzuki-Miyaura couplings, enabling diverse aryl substitutions for kinase inhibitor synthesis .

- 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₂H₈F₃NO₃) replaces the ester with a carboxylic acid. This increases hydrophilicity but reduces cell membrane permeability, limiting its utility in central nervous system (CNS) drug development .

Data Tables

Table 1: Key Properties of Methyl 6-fluoroquinoline-3-carboxylate and Analogs

Research Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability in pharmaceuticals, while chlorine’s bulkiness favors agrochemical durability .

- Ester vs. Acid: The methyl ester group in this compound offers superior reactivity in amidation and reduction reactions compared to carboxylic acid derivatives .

Activité Biologique

Methyl 6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 3-position of the quinoline ring. This unique substitution pattern enhances its lipophilicity and alters its binding affinity to various biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, similar to other compounds in the fluoroquinolone class .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

| Staphylococcus aureus | 0.03 µg/mL |

These findings suggest that this compound could be effective against multidrug-resistant (MDR) pathogens, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated various derivatives of quinolines, including this compound, for antiproliferative activity against cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than established anticancer drugs, highlighting their potential as lead compounds in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.55 | H-460 (Lung Cancer) |

| Derivative A | 0.03 | H-460 |

| Derivative B | 1.24 | MCF-7 (Breast Cancer) |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of common reagents such as sodium methoxide for substitution reactions and lithium aluminum hydride for reduction processes. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yields and minimize environmental impact .

Synthesis Overview:

- Starting Materials: Fluorinated quinolines and carboxylic acid derivatives.

- Reagents: Sodium methoxide, potassium permanganate.

- Methods: Microwave-assisted synthesis; solvent-free conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in various Gram-negative and Gram-positive bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting a promising avenue for future cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.